molecular formula C18H22ClN3O4 B13250494 ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B13250494
M. Wt: 379.8 g/mol
InChI Key: HROBAITZSFZEPJ-UHFFFAOYSA-N
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Description

Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring, a pyrrolidine ring, and a benzyloxycarbonyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is added through a nucleophilic substitution reaction using benzyl chloroformate.

    Final Coupling and Hydrochloride Formation: The final coupling of the pyrazole and pyrrolidine rings is achieved through a condensation reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole or pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar structure with a bromine and chlorine substitution.

    Indole Derivatives: Compounds with an indole ring, showing similar biological activities.

    Imidazole Derivatives: Compounds containing an imidazole ring, used in various therapeutic applications.

Uniqueness

Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is unique due to its combination of a pyrazole ring, pyrrolidine ring, and benzyloxycarbonyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22ClN3O4

Molecular Weight

379.8 g/mol

IUPAC Name

ethyl 5-(1-phenylmethoxycarbonylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C18H21N3O4.ClH/c1-2-24-17(22)15-11-14(19-20-15)16-9-6-10-21(16)18(23)25-12-13-7-4-3-5-8-13;/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3,(H,19,20);1H

InChI Key

HROBAITZSFZEPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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